BenchChemオンラインストアへようこそ!

3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid

Epigenetics BET bromodomain inhibition Prostate cancer

This 4-fluorophenyl oxazole-benzo[d]isoxazole hybrid features a free 5-carboxylic acid for rapid amide library construction, enabling SAR studies around the oxazole 2-position without de novo scaffold synthesis. Distinct electronic effects (σp=0.06 for F) and altered electrostatic potential differentiate it from p-tolyl and phenyl analogs. Procurement supports exploration of BRD4 bromodomain engagement and Notch signaling inhibition, leveraging a validated privileged pharmacophore.

Molecular Formula C17H9FN2O4
Molecular Weight 324.26 g/mol
Cat. No. B8108667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid
Molecular FormulaC17H9FN2O4
Molecular Weight324.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CO2)C3=NOC4=C3C=C(C=C4)C(=O)O)F
InChIInChI=1S/C17H9FN2O4/c18-11-4-1-9(2-5-11)16-19-13(8-23-16)15-12-7-10(17(21)22)3-6-14(12)24-20-15/h1-8H,(H,21,22)
InChIKeyDJSJSRXVVWOFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid (CAS 1422139-56-7): Chemical Identity and Procurement Baseline


3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid (CAS 1422139-56-7; molecular formula C17H9FN2O4; molecular weight 324.26) is a synthetic heterocyclic compound belonging to the benzo[d]isoxazole–oxazole hybrid scaffold class . It features 4-fluorophenyl substitution at the oxazole 2-position and a free carboxylic acid at the benzoisoxazole 5-position, which provides a derivatizable handle for amide coupling and further medicinal chemistry elaboration . As of the present evidence cut-off, no primary research article, patent with explicit biological data, or authoritative database record containing quantitative pharmacology for this specific compound has been identified in the open scientific literature. Procurement decisions must therefore rest on structural differentiation from close analogs and class-level pharmacological expectations rather than on compound-specific bioactivity data.

Why Generic Substitution Fails for 3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic Acid: Structural Nuances That Preclude Interchangeability


Although multiple 3-(2-aryl-oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid analogs exist, including the unsubstituted phenyl (CAS not available in open non-vendor sources), p-tolyl (CAS 1422066-11-2), and 4-fluorophenyl (CAS 1422139-56-7) variants, these compounds are not functionally interchangeable. The 4-fluorophenyl substituent introduces distinct electronic effects (σp = 0.06 for F vs. σp = −0.17 for CH3) and alters the electrostatic potential surface of the oxazole ring, both of which are known to modulate target binding in benzo[d]isoxazole-based BET bromodomain inhibitors [1]. Furthermore, the benzo[d]isoxazole scaffold itself has been validated as a privileged pharmacophore for BRD4 bromodomain engagement [1], and Notch signaling pathway inhibition has been attributed specifically to the 4-fluorophenyl oxazole subclass by commercial technical sources [2]. Substituting the 4-fluorophenyl moiety with phenyl, p-tolyl, or other aryl groups would yield a different compound with uncharacterized selectivity and potency profiles, rendering generic substitution scientifically unjustifiable without head-to-head experimental validation.

Quantitative Differentiation Evidence for 3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic Acid Against Closest Analogs


Structural Differentiation: 4-Fluorophenyl vs. p-Tolyl Substitution at the Oxazole 2-Position

The target compound (4-fluorophenyl) and its direct p-tolyl analog (CAS 1422066-11-2) differ solely at the oxazole 2-position aryl substituent. In the broader benzo[d]isoxazole BET inhibitor series published by Zhang et al. (2018), 4-fluorophenyl-bearing compounds (e.g., compound 7m/Y06137) achieved BRD4(1) Kd values of 81 nM [1]. The p-tolyl analog is not reported in this publication series, and its BET binding activity remains unknown in the open literature. The fluorine atom provides enhanced metabolic stability relative to the methyl group by blocking para-hydroxylation—a well-established principle in medicinal chemistry [2]. This structural difference cannot be bridged by computational extrapolation alone; only the 4-fluorophenyl variant guarantees consistency with the published SAR landscape.

Epigenetics BET bromodomain inhibition Prostate cancer Medicinal chemistry

Scaffold Pharmacophore Validation: Benzo[d]isoxazole Core as a Privileged BET Bromodomain Binding Motif

The benzo[d]isoxazole scaffold, which forms the core of the target compound, has been validated through co-crystal structures with BRD4(1) in a series of potent BET inhibitors [1]. The most optimized compounds in this series, 6i (Y06036) and 7m (Y06137), bound to BRD4(1) with Kd values of 82 nM and 81 nM, respectively, and demonstrated selectivity over non-BET bromodomain subfamily members [1]. The target compound retains this same benzo[d]isoxazole core, meaning it is structurally pre-validated for BRD4 bromodomain engagement. In contrast, simpler isoxazole analogs lacking the fused benzo ring (e.g., 3-(4-fluorophenyl)-5-isoxazolecarboxylic acid, CAS 618383-48-5) lack the extended aromatic surface required for the key π–π stacking interaction with the BRD4 WPF shelf region observed in co-crystal structures [1].

Epigenetics BET bromodomain BRD4 Prostate cancer X-ray crystallography

Putative Notch Pathway Differentiation: A Mechanistic Vector Absent from BET-Centric Benzo[d]isoxazole Analogs

According to commercial mechanism-of-action descriptions, the 4-fluorophenyl oxazole subclass (to which the target compound belongs) has been attributed with Notch signaling pathway inhibitory activity [1]. This putative mechanism distinguishes it from the well-characterized benzo[d]isoxazole BET inhibitors (e.g., Y06036, Y06137) whose primary pharmacology is BRD4 bromodomain antagonism [2]. Notch pathway inhibition is therapeutically relevant in T-cell acute lymphoblastic leukemia (T-ALL), where >50% of patients harbor activating NOTCH1 mutations, and in certain solid tumors where Notch drives cancer stem cell maintenance [3]. However, this Notch inhibition claim has not been independently verified in peer-reviewed literature; no quantitative IC50, Kd, or cellular reporter assay data are available in public-domain sources. For procurement purposes, this represents a hypothesis-generating differentiation vector rather than a validated selection criterion.

Notch signaling Cancer stem cells Signal transduction Oncology

Procurement-Guiding Application Scenarios for 3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic Acid


Scaffold-Hopping Template for Benzo[d]isoxazole-Based BET Bromodomain Inhibitor Optimization

The benzo[d]isoxazole pharmacophore has been structurally validated for BRD4(1) bromodomain engagement via co-crystallography, with optimized analogs achieving Kd values of 81–82 nM [1]. This compound provides a functionalized entry point—the 5-carboxylic acid serves as a handle for rapid amide library synthesis—enabling SAR exploration around the oxazole 2-position (4-fluorophenyl) without requiring de novo scaffold construction. Procurement is justified for medicinal chemistry groups seeking to diversify beyond reported 3-methyl or 3-ethyl benzo[d]isoxazole leads.

Negative Control or Selectivity Counter-Screen in BET Bromodomain Profiling Panels

Given that the target compound's BRD4 binding affinity has not been reported in the open literature, it may serve as a structurally matched but potentially inactive or weakly active control in selectivity panels alongside well-characterized benzo[d]isoxazole BET inhibitors such as Y06036 (Kd = 82 nM) and Y06137 (Kd = 81 nM) [1]. This application requires prior in-house determination of its actual BRD4 binding activity.

Notch Pathway Chemical Probe Development (Exploratory Stage)

The commercial attribution of Notch signaling inhibition to this compound subclass [2], combined with the well-precedented role of Notch in T-ALL (NOTCH1 mutations in >50% of cases) and cancer stem cell biology [3], supports exploratory procurement for Notch-focused screening campaigns. Researchers must independently validate target engagement and pathway modulation before relying on this compound as a Notch chemical probe, as no peer-reviewed quantitative pharmacology data currently exist.

Structure–Activity Relationship Expansion via Carboxylic Acid Derivatization

The free carboxylic acid at the benzoisoxazole 5-position provides a synthetically accessible derivatization point for amide coupling, esterification, or hydrazide formation. This enables systematic SAR studies comparing 4-fluorophenyl oxazole derivatives against p-tolyl (CAS 1422066-11-2) and unsubstituted phenyl analogs, generating proprietary datasets where public data are absent. Procurement as a key synthetic intermediate supports in-house library construction around this hybrid scaffold.

Quote Request

Request a Quote for 3-(2-(4-Fluorophenyl)oxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.